molecular formula C7H12Cl2N4 B1425134 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride CAS No. 1365968-57-5

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Cat. No. B1425134
CAS RN: 1365968-57-5
M. Wt: 223.1 g/mol
InChI Key: YRBBFKFCPGVSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride is a chemical compound that consists of a pyrimidine ring attached to an azetidine ring with an amine group . It is found in its dihydrochloride form, meaning it has two chloride ions associated with it . The molecular formula is C7H12Cl2N4 and the molecular weight is 223.1030 .


Molecular Structure Analysis

The molecular structure of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride consists of a pyrimidine ring attached to an azetidine ring with an amine group . It also has two chloride ions associated with it .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride include a molecular formula of C7H12Cl2N4 and a molecular weight of 223.1030 .

Scientific Research Applications

Medicinal Chemistry

Spiro-heterocycles, which include compounds like “1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride”, have received special attention in medicinal chemistry due to their promising biological activity . They exhibit diversified biological and pharmacological activity in addition to their therapeutic properties .

2. Synthesis of Amino Acids, Alkaloids, and Toxoids The azetidin-2-one ring, a component of “1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride”, has been used as a versatile building block for the synthesis of amino acids, alkaloids, and toxoids with potential biological properties .

Antibiotics

The azetidin-2-one ring has given life-saving penicillin and cephalosporin antibiotics . This suggests that “1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride” could potentially be used in the development of new antibiotics.

Acoustical Studies

“1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride” has been used in acoustical studies of binary liquid mixtures at different temperatures . This research can provide valuable data concerning bulk characteristics and intermolecular forces .

Thermo-Acoustical Considerations

The molecular interactions of “1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride” in binary liquid mixtures have been studied for their impact on thermo-acoustical considerations . This research can help understand how changes in temperature and solvent affect these interactions .

Colchicine-Binding Site Inhibitors

A series of novel azetidin-2-one analogues have been designed and synthesized as colchicine-binding site inhibitors . This suggests that “1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride” could potentially be used in the development of new colchicine-binding site inhibitors.

properties

IUPAC Name

1-pyrimidin-2-ylazetidin-3-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-6-4-11(5-6)7-9-2-1-3-10-7;;/h1-3,6H,4-5,8H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBBFKFCPGVSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=CC=N2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-yl)azetidin-3-amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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